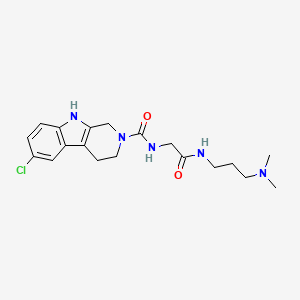
2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane is a complex organic compound characterized by its unique molecular structure. This compound contains a combination of silicon, oxygen, and carbon atoms, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane typically involves the reaction of silicon-based precursors with organic compounds under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction. For example, the reaction might involve the use of tetramethylsilane and tridecylidene derivatives in the presence of a catalyst like platinum or palladium.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process might include steps like distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanol derivatives, while reduction could produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological systems, including as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its silicon-oxygen backbone allows it to interact with biological molecules, potentially influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
- 2,2,6,6-Tetramethyl-4-piperidone
- 2,2,6,6-Tetramethyl-4-piperidonium chloride
Comparison: Compared to these similar compounds, 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane is unique due to its extended carbon chain and the presence of silicon atoms. This structural difference imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
918882-65-2 |
|---|---|
Molekularformel |
C20H44O2Si2 |
Molekulargewicht |
372.7 g/mol |
IUPAC-Name |
trimethyl(1-trimethylsilyloxytetradec-1-enoxy)silane |
InChI |
InChI=1S/C20H44O2Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20(21-23(2,3)4)22-24(5,6)7/h19H,8-18H2,1-7H3 |
InChI-Schlüssel |
RLNSOIVZDVZLIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12632689.png)
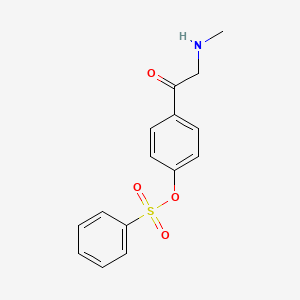
![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)
![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)

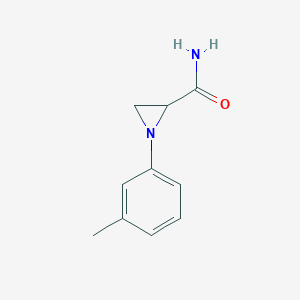
![(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12632722.png)
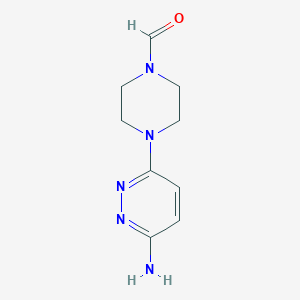
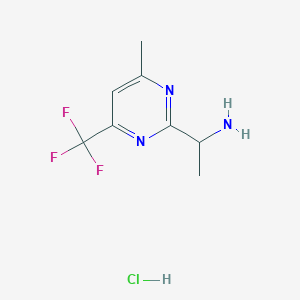

![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)
